molecular formula C10H9BrClN5OS B3598886 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B3598886
M. Wt: 362.63 g/mol
InChI Key: TWQULHHZVZIVLH-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by treatment with hydrazine hydrate.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with thiourea under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-bromo-2-chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The triazole ring is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The presence of the triazole ring and the sulfanyl group suggests it may have antimicrobial or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The triazole ring could interact with amino acid residues in the enzyme’s active site, while the sulfanyl group could form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical properties. The presence of both a triazole ring and a sulfanyl group offers diverse reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN5OS/c11-5-1-2-7(6(12)3-5)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQULHHZVZIVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

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